molecular formula C25H48FeN6O8 B1215788 Ferroxamine

Ferroxamine

Cat. No.: B1215788
M. Wt: 616.5 g/mol
InChI Key: RLQJSUCFBHXPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferroxamine, also known as this compound, is a useful research compound. Its molecular formula is C25H48FeN6O8 and its molecular weight is 616.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Applications

1.1 Treatment of Iron Overload Disorders

Ferroxamine is primarily known for its role in treating iron overload conditions, such as hemochromatosis and thalassemia. It effectively binds excess iron in the body, facilitating its excretion via urine. This application has been crucial for patients receiving repeated blood transfusions, who are at risk of iron accumulation.

1.2 Chronic Wound Healing

Recent studies have explored the potential of deferoxamine in promoting wound healing, particularly in chronic wounds and radiation-induced fibrosis. Research indicates that deferoxamine enhances angiogenesis and reduces oxidative stress, which are vital for effective healing processes. For instance, small animal studies have shown improved blood flow and collagen structure in treated wounds, suggesting a promising avenue for clinical applications in wound management .

1.3 Imaging Techniques

This compound derivatives have been investigated for their utility in molecular imaging. A notable example is the use of gallium-68 labeled deferoxamine (Ga-DFO) for positron emission tomography (PET) imaging of infections caused by fungi such as Aspergillus fumigatus. This application highlights the compound's potential not only in therapeutic contexts but also in diagnostic imaging .

Microbial Interactions

2.1 Role in Fungal Pathogenesis

This compound plays a significant role in the virulence of certain fungi, particularly Rhizopus oryzae, which causes mucormycosis. The fungus utilizes ferrioxamine as a source of iron through specific receptors that facilitate its uptake. Understanding this interaction opens pathways for novel treatment strategies that could mitigate fungal infections in patients treated with deferoxamine .

2.2 Bacterial Growth Stimulation

Interestingly, some studies have shown that ferrioxamines can stimulate the growth of specific bacterial strains under certain conditions. For example, Salmonella enterica has been observed to recover from stress when incubated with ferrioxamine E, indicating its potential role in microbial ecology and pathogenicity .

Case Studies

Study Application Findings
Tevlin et al., 2023Chronic Wound HealingDeferoxamine improved blood flow and collagen structure in chronic wound models .
PLOS Pathogens, 2015Fungal PathogenesisIdentified receptors facilitating iron uptake from ferrioxamine in Rhizopus oryzae, highlighting its role in virulence .
MDPI Study, 2021Molecular ImagingDemonstrated efficacy of Ga-DFO-B for imaging fungal infections using PET technology .

Properties

Molecular Formula

C25H48FeN6O8

Molecular Weight

616.5 g/mol

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron

InChI

InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);

InChI Key

RLQJSUCFBHXPHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe]

Synonyms

ferrioxamine
ferrioxamine B
ferrioxamine B mesylate
ferrioxamine B, 55Fe-labeled
ferrioxamine B, monomethanesulfonate salt
ferroxamine

Origin of Product

United States

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